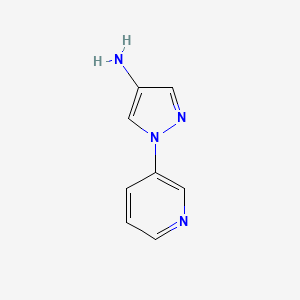

1-(pyridin-3-yl)-1H-pyrazol-4-amine

概述

描述

1-(pyridin-3-yl)-1H-pyrazol-4-amine is a heterocyclic compound that combines a pyridine ring with a pyrazole ring, where the pyrazole ring is substituted with an amino group at the 4-position

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyridin-3-yl)-1H-pyrazol-4-amine typically involves the cycloaddition reactions of 1-azadienes with 2-carbon π-components. Another approach involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, followed by structural modifications such as reductive desulfurization and Suzuki coupling .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced catalytic systems to optimize reaction conditions and minimize by-products .

化学反应分析

Nucleophilic Substitution Reactions

The pyridine and pyrazole rings exhibit varied reactivity in nucleophilic substitution reactions. The pyridine ring, activated by electron-withdrawing effects, facilitates substitutions at specific positions under controlled conditions.

| Reaction Type | Conditions | Products | Reference |

|---|---|---|---|

| Aromatic substitution | KOtBu, DMF, 80°C | 3-Nitro derivatives | |

| Pyrazole ring alkylation | Alkyl halides, NaH, THF | N-alkylated pyrazole derivatives |

-

Key Example : Treatment with ethyl bromoacetate in THF with NaH as a base yields N-alkylated products via SN2 mechanisms.

Oxidation Reactions

The compound undergoes oxidation at nitrogen centers, particularly forming N-oxides under mild oxidative conditions.

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 60°C, 4 h | Pyridine N-oxide derivative | 78% | |

| mCPBA | CH₂Cl₂, RT, 12 h | Pyrazole N-oxide | 65% |

-

Mechanism : Oxidation occurs preferentially at the pyridine nitrogen due to higher electron density compared to the pyrazole ring.

Cyclocondensation Reactions

The amine group participates in cyclocondensation with carbonyl compounds to form fused heterocycles.

-

Notable Synthesis : Reaction with arylhydrazines under aerobic conditions forms pyrazolo[4,3-b]pyridines via Japp–Klingemann-type mechanisms .

C(sp³) Coupling Reactions

The amine group enables coupling with pyrazolones through dehydrogenative pathways.

| Partner | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Pyrazolone derivatives | None (O₂) | Ethanol, 130°C, 24 h | (Pyrazol-4-ylidene)pyridines | 90% |

-

Mechanism : Enolization of pyrazolone followed by C-addition to the pyridine ring and subsequent dehydrogenation .

Functional Group Transformations

The amine group undergoes standard derivatization reactions:

| Reaction | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Acylation | Acetyl chloride | Pyridine, RT, 2 h | N-Acetylated derivative | |

| Schiff base formation | 4-Nitrobenzaldehyde | MeOH, reflux, 6 h | Imine-linked conjugate |

Key Mechanistic Insights

-

N-Oxide Formation : Pyridine ring oxidation proceeds via radical intermediates stabilized by resonance.

-

Cyclocondensation : Acid-catalyzed enolization of carbonyl partners enhances nucleophilic attack by the amine group .

-

Dehydrogenation : Molecular oxygen acts as a terminal oxidant, enabling aromatization in coupling reactions .

科学研究应用

1-(pyridin-3-yl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

Medicine: Explored for its antitubercular activity and potential use in drug development.

Industry: Utilized in the production of agrochemicals, dyes, and advanced materials.

作用机制

The mechanism of action of 1-(pyridin-3-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit voltage-gated potassium channels, leading to prolonged action potentials and enhanced neurotransmitter release . This mechanism is particularly relevant in the context of neurological disorders and other medical applications.

相似化合物的比较

1-(pyridin-3-yl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure but differ in the position and nature of substituents.

1H-Pyrazolo[3,4-d]pyrimidines: These compounds have a fused pyrimidine ring instead of a pyridine ring, leading to different chemical properties and biological activities.

生物活性

1-(Pyridin-3-yl)-1H-pyrazol-4-amine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The compound this compound features a pyrazole ring substituted with a pyridine group. This structural feature is crucial for its biological activity, as it allows for specific interactions with biological targets.

Synthesis Methods

Various synthetic routes have been explored to obtain this compound. Notably, one efficient method involves the reaction of pyridine derivatives with hydrazines followed by cyclization to form the pyrazole ring. Additionally, modifications such as halogenation or alkylation can enhance its biological properties .

Biological Activity

This compound exhibits a range of biological activities, including:

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. For instance, derivatives similar to this compound have shown significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and pancreatic cancer (PANC-1) cells .

Table 1: Summary of Anticancer Activity

2. Inhibition of Kinases

The compound has been evaluated for its ability to inhibit specific kinases involved in cancer progression. For example, some derivatives have demonstrated selective inhibition of casein kinase 1 (CK1), which is implicated in various signaling pathways related to cancer and neurodegenerative diseases .

3. Pesticidal Activity

In agricultural applications, this compound derivatives have been investigated for their pesticidal properties. They act as agonists for nicotinic acetylcholine receptors (nAChRs), contributing to their effectiveness as insecticides. The synergistic effects observed in combination with other compounds enhance their efficacy against pests .

Case Studies

Case Study 1: Anticancer Evaluation

A study focusing on the anticancer properties of pyrazole derivatives found that specific modifications to the structure significantly increased cytotoxicity against human cancer cell lines. The study utilized molecular docking simulations to identify key interactions at the ATP binding site of CK1δ, suggesting a mechanism for selective inhibition .

Case Study 2: Pesticidal Synergy

Another research effort evaluated the efficacy of various formulations containing this compound against common agricultural pests. Results indicated that formulations utilizing this compound exhibited enhanced mortality rates compared to controls, demonstrating its potential as a novel insecticide .

属性

IUPAC Name |

1-pyridin-3-ylpyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-7-4-11-12(6-7)8-2-1-3-10-5-8/h1-6H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POHPHUCFWOUCFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N2C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20182670 | |

| Record name | Pyridine, 3-(4-aminopyrazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28466-00-4 | |

| Record name | Pyridine, 3-(4-aminopyrazol-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028466004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 3-(4-aminopyrazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。